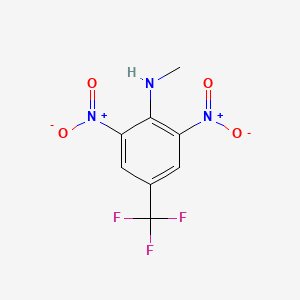

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3O4/c1-12-7-5(13(15)16)2-4(8(9,10)11)3-6(7)14(17)18/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCRRKJNGVBLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408034 | |

| Record name | T6253269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-17-0 | |

| Record name | N-Methyl-2,6-dinitro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | T6253269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DINITRO-N-METHYL-4-(TRIFLUOROMETHYL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N Methyl 2,6 Dinitro 4 Trifluoromethyl Aniline

Established Synthetic Routes to N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline

The construction of the target molecule can be approached through several strategic routes, primarily involving the sequential functionalization of an aromatic ring. Key strategies include the nitration of a pre-existing trifluoromethylated aniline (B41778), the N-alkylation of a dinitroaniline precursor, or the amination of a halogenated aromatic compound.

A fundamental approach to synthesizing substituted anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.com The synthesis of anilines often begins with the introduction of a nitrogen-containing group onto the aromatic ring, typically through nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com The resulting nitroarene is then reduced to the corresponding aniline. youtube.com

In the context of trifluoromethylated analogues, a common precursor is 4-(trifluoromethyl)aniline. The direct dinitration of this compound at the 2 and 6 positions is a plausible step. To control the position of nitration and avoid unwanted side reactions, the amine group may first be protected via acylation. For instance, in the synthesis of the related compound 2-nitro-4-trifluoromethylaniline, the starting material 4-trifluoromethyl-aniline is first acylated with acetic anhydride, then nitrated, and finally deacylated to yield the desired product. google.com This protective strategy helps to direct the incoming nitro groups to the positions ortho to the amine.

The final step in the synthesis is often the introduction of the methyl group onto the nitrogen atom of the aniline. This is typically achieved through the N-alkylation of the precursor, 2,6-dinitro-4-(trifluoromethyl)aniline. This transformation can be accomplished using standard alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a suitable base to deprotonate the aniline nitrogen.

Another advanced strategy for the selective N-alkylation of amines involves the use of nitriles under catalytic hydrogenation conditions. rsc.org In this method, a catalyst such as Palladium on carbon (Pd/C) can be used to facilitate the reductive alkylation of an amine. rsc.org While primary aromatic amines are selectively converted to the corresponding secondary amines, this method represents a modern approach to N-alkylation. rsc.org

An alternative and highly effective route involves nucleophilic aromatic substitution on a halogenated precursor. This pathway typically starts with an aromatic ring that already contains the trifluoromethyl group and the two nitro groups, along with a leaving group, such as a chlorine atom.

A key intermediate for this approach is 2,6-dinitro-4-trifluoromethyl-1-chlorobenzene. The synthesis of the precursor, 2,6-dinitro-4-(trifluoromethyl)aniline, has been demonstrated by reacting this chloro-compound with concentrated ammonium hydroxide (B78521) in benzene (B151609). prepchem.com The reaction proceeds via nucleophilic substitution of the chlorine atom by the amino group from ammonia. prepchem.com To synthesize the target molecule, this compound, this reaction would be adapted by using methylamine in place of ammonium hydroxide. A similar synthesis has been reported for a related compound, N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline, which was formed by reacting 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with di-n-propylamine. prepchem.com

Synthesis and Characterization of Key Precursors and Reaction Intermediates

The synthesis of this compound relies on several key precursor molecules. The properties and synthesis of these intermediates are crucial for the successful formation of the final product.

4-(Trifluoromethyl)aniline : A primary starting material, it serves as the aniline scaffold onto which nitro groups are introduced. Its synthesis and handling can be challenging. google.com

1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene : This is a critical intermediate for syntheses involving nucleophilic aromatic substitution. It provides the complete carbon skeleton with all substituents except for the final amine functionality.

2,6-Dinitro-4-(trifluoromethyl)aniline : This is the immediate precursor to the final product in the N-alkylation route. It is synthesized from 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene via amination. prepchem.com It is a chemical intermediate used in the synthesis of some herbicides. biosynth.com

Table 1: Key Precursors and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 4-Nitro-3-(trifluoromethyl)aniline | 393-11-3 | C7H5F3N2O2 | Related precursor in trifluoromethylated aniline chemistry sigmaaldrich.com |

| 2,6-Dinitro-4-(trifluoromethyl)aniline | 445-66-9 | C7H4F3N3O4 | Immediate precursor for N-methylation biosynth.comclearsynth.com |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | C7H4Cl2F3N | Versatile intermediate in agrochemical synthesis nbinno.com |

| 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene | 393-75-9 | C7H2ClF3N2O4 | Halogenated precursor for amination reactions prepchem.comprepchem.com |

Methodological Advancements in the Selective Synthesis of Substituted Aniline Derivatives

While traditional methods provide reliable routes, modern organic synthesis has seen the development of more efficient and sustainable methodologies for preparing substituted anilines. These advancements often focus on improving atom economy, reducing the number of synthetic steps, and employing milder reaction conditions.

One-pot reductive amination of nitroarenes is a powerful strategy that allows for the synthesis of N-substituted aryl amines directly from nitro compounds and aldehydes. nih.gov This tandem reaction is typically catalyzed by transition metals and avoids the separate step of isolating the aniline intermediate. nih.gov

Gold-catalyzed reactions have also emerged as a novel approach. A three-component reaction mediated by a cationic gold catalyst can produce highly substituted anilines through an auto-tandem catalytic process involving pyrrole formation, a Diels-Alder reaction, and subsequent aromatization. bohrium.com

Furthermore, photocatalysis has enabled new synthetic pathways. A photoredox-cobalt dehydrogenative coupling has been developed to prepare anilines from secondary amines and cyclohexanones. galchimia.com This method generates the aromatic ring in situ, offering a different strategic approach to aniline synthesis. galchimia.com

Catalytic Systems and Reaction Conditions Optimization in Laboratory Synthesis

The optimization of catalysts and reaction conditions is paramount for achieving high yields and purity in the synthesis of substituted anilines. Different steps in the synthetic sequence benefit from specific catalytic systems.

For the reduction of nitro groups to form anilines, several methods are available. Catalytic hydrogenation using H2 gas with a metal catalyst like palladium on carbon is a common and effective method. youtube.com However, for molecules with other reducible functional groups, milder chemical reducing agents are preferred, such as metallic iron in acetic acid or stannous chloride (SnCl2) in ethanol. youtube.com

In amination reactions, particularly the substitution of aryl halides, copper catalysts are sometimes employed to facilitate the reaction, especially when forming C-N bonds. google.comgalchimia.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a state-of-the-art method for coupling amines with aryl halides, though it is more complex than the direct nucleophilic substitution on highly activated rings like dinitrobenzenes. galchimia.com

For N-alkylation via reductive amination, rhodium on carbon (Rh/C) has been shown to be a highly effective catalyst for the N-monoalkylation of aliphatic primary amines, preventing over-alkylation to tertiary amines. rsc.org

Table 2: Catalytic Systems in Aniline Synthesis

| Reaction Type | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Nitro Group Reduction | H2, Palladium on Carbon (Pd/C) | Hydrogen gas pressure, various solvents | youtube.com |

| Nitro Group Reduction | Iron (Fe), Acetic Acid | Mild acidic conditions | youtube.com |

| Nitro Group Reduction | Stannous Chloride (SnCl2) | Ethanol solvent | youtube.com |

| Reductive Amination | Transition Metal Nanoparticles | One-pot reaction with nitroarene and aldehyde | nih.gov |

| N-Alkylation | Rhodium on Carbon (Rh/C) | Hydrogenation conditions, selective for mono-alkylation | rsc.org |

| Aryl Amination | Copper (Cu) catalysts | Ullmann or Chan-Lam coupling conditions | galchimia.com |

Advanced Molecular Structure Elucidation and Spectroscopic Analysis of N Methyl 2,6 Dinitro 4 Trifluoromethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous confirmation of its constitution. In the absence of experimentally recorded spectra in the public domain, a predictive analysis based on established principles of NMR spectroscopy and data from analogous compounds can be undertaken.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl protons. The aromatic region would likely show a singlet for the two equivalent aromatic protons (H-3 and H-5). The strong electron-withdrawing nature of the two nitro groups at positions 2 and 6, and the trifluoromethyl group at position 4, would significantly deshield these aromatic protons, shifting their resonance to a higher frequency (downfield). The N-methyl group, being attached to a nitrogen atom which is also influenced by the electron-withdrawing aromatic ring, would appear as a singlet, potentially showing coupling to the N-H proton if present and if the exchange rate is slow.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-H (H-3, H-5) | 8.0 - 8.5 | Singlet (s) | Strongly deshielded by adjacent nitro and trifluoromethyl groups. |

| N-CH₃ | 3.0 - 3.5 | Singlet (s) | Typical range for an N-methyl group on an aromatic amine. May show broadening or coupling depending on solvent and temperature. |

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Environments

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum of this compound would be characterized by signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The aromatic carbons will have their chemical shifts significantly influenced by the attached substituents. The carbons bearing the nitro groups (C-2 and C-6) would be deshielded, as would the carbon attached to the trifluoromethyl group (C-4). The trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C-1 (C-N) | 145 - 155 | Singlet (s) | Attached to the nitrogen of the N-methylamino group. |

| C-2, C-6 (C-NO₂) | 140 - 150 | Singlet (s) | Deshielded due to the strong electron-withdrawing effect of the nitro groups. |

| C-3, C-5 (C-H) | 120 - 130 | Singlet (s) | Aromatic carbons bonded to hydrogen. |

| C-4 (C-CF₃) | 125 - 135 | Quartet (q) | Coupling to the three fluorine atoms of the trifluoromethyl group. |

| CF₃ | 120 - 130 | Quartet (q) | Large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz). |

| N-CH₃ | 30 - 40 | Singlet (s) | Typical range for an N-methyl carbon on an aromatic amine. |

Fluorine-19 (¹⁹F) NMR for Characterization of the Trifluoromethyl Group's Electronic Environment

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. The presence of multiple electron-withdrawing groups on the aromatic ring would influence the shielding of the fluorine nuclei.

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CF₃ | -60 to -65 | Singlet (s) | Referenced to CFCl₃. The exact chemical shift is sensitive to the electronic effects of the other substituents on the ring. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitro (NO₂), N-methyl (N-CH₃), trifluoromethyl (CF₃), and substituted benzene (B151609) ring moieties. The nitro groups are expected to show strong symmetric and asymmetric stretching vibrations in the IR spectrum. blogspot.comorgchemboulder.comspectroscopyonline.comacs.orgacs.org The C-F stretching vibrations of the trifluoromethyl group also give rise to strong absorptions. The N-H stretching vibration, if a secondary amine is considered, would be observed in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretching | 3350 - 3450 | Medium | Weak |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak | Strong |

| Aliphatic C-H (in CH₃) | Stretching | 2850 - 3000 | Medium | Medium |

| NO₂ | Asymmetric Stretching | 1520 - 1560 | Very Strong | Medium |

| NO₂ | Symmetric Stretching | 1340 - 1370 | Very Strong | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| CF₃ | Stretching | 1100 - 1250 | Very Strong | Medium |

| C-N | Stretching | 1250 - 1350 | Medium-Strong | Medium |

Conformational Insights from Vibrational Spectra

The vibrational spectra can also provide information about the molecule's conformation. For this compound, steric hindrance between the N-methyl group and the ortho-nitro groups is expected. This steric strain may lead to a non-planar arrangement of the N-methylamino group with respect to the benzene ring. Such conformational features can influence the positions and intensities of certain vibrational modes, particularly those involving the C-N bond and the aromatic ring. A detailed analysis of the vibrational spectra, often aided by computational modeling, could provide insights into the preferred conformation of the molecule in the solid state or in solution. For instance, changes in the vibrational frequencies of the N-H or C-H modes of the methyl group upon changes in solvent polarity could indicate different conformational preferences. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

Investigation of Intermolecular Packing and Crystal Lattice Architectures

The precise spatial arrangement of molecules in the crystalline state, dictated by a complex interplay of intermolecular forces, is fundamental to understanding the macroscopic properties of a material. While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a detailed examination of the crystal structures of closely related dinitroaniline derivatives provides significant insight into the probable intermolecular packing and crystal lattice architecture of this compound. The presence of a trifluoromethyl group, two nitro groups, and an N-methyl group introduces a unique combination of functional groups that are known to participate in a variety of non-covalent interactions, which will collectively determine the supramolecular assembly.

Analysis of analogous compounds from the Cambridge Structural Database (CSD) reveals that the crystal packing of dinitroaniline derivatives is often governed by a hierarchy of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. However, the N-methylation in this compound precludes the formation of traditional N–H···O hydrogen bonds, which are a dominant feature in the crystal structures of many primary and secondary anilines. For example, in the crystal structure of 2-methyl-4-nitroaniline, molecules are linked into a three-dimensional framework by N–H···O hydrogen bonds. nih.goviucr.org Similarly, the crystal structure of 2-bromo-4,6-dinitroaniline (B162937) is stabilized by N–H···O and C–H···O hydrogen bonds, as well as C–Br···π interactions, resulting in a three-dimensional network. nih.gov

In the absence of strong N-H hydrogen bond donors, the crystal packing of this compound is expected to be directed by weaker interactions. The highly polarized nitro groups are excellent hydrogen bond acceptors, and it is probable that weak C–H···O hydrogen bonds involving the methyl and aromatic protons play a crucial role in the crystal lattice. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can participate in C–H···F interactions. Furthermore, the electron-rich aromatic ring and the electron-deficient nitro groups create the potential for π–π stacking interactions, which are commonly observed in nitroaromatic compounds.

To illustrate the crystallographic parameters of related dinitroaniline derivatives, the following interactive table summarizes key data from published crystal structures. This comparative data allows for an informed estimation of the expected unit cell dimensions and crystal system for this compound.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 2-Bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | Monoclinic | P2₁/c | 6.6955(2) | 7.7720(2) | 16.0608(4) | 95.418(1) | 4 |

| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | Orthorhombic | P2₁2₁2₁ | 7.234(1) | 8.995(1) | 11.532(2) | 90 | 4 |

| 4-Methyl-2,6-dinitroaniline | C₇H₇N₃O₄ | Monoclinic | P2₁/c | 10.345(2) | 5.918(1) | 14.733(3) | 99.89(2) | 4 |

Note: This table presents data for analogous compounds to infer potential structural characteristics of this compound. The data for 2-Bromo-4,6-dinitroaniline is taken from a study by Yathirajan et al. (2015) nih.gov, and data for 2-Methyl-4-nitroaniline and 4-Methyl-2,6-dinitroaniline are from the Cambridge Structural Database.

The steric hindrance imposed by the two nitro groups ortho to the N-methylamino group will significantly influence the molecular conformation, likely forcing the nitro groups to twist out of the plane of the benzene ring. This twisting has been observed in other ortho-substituted nitroanilines and affects the efficiency of π–π stacking. The trifluoromethyl group at the para position will also have a profound effect on the crystal packing. The fluorine atoms of the CF₃ group can engage in dipole-dipole interactions and potentially form weak C–F···π interactions with the aromatic rings of adjacent molecules.

Theoretical and Computational Chemistry of N Methyl 2,6 Dinitro 4 Trifluoromethyl Aniline

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the properties of N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline at the electronic level.

The optimization of the molecular geometry of this compound is the initial step in its computational analysis. This process seeks the lowest energy arrangement of atoms, providing a stable three-dimensional structure. For analogous compounds like 2-bromo-4,6-dinitroaniline (B162937), DFT calculations have been used to determine optimized bond lengths and angles. derpharmachemica.com It is anticipated that for this compound, the geometry will be significantly influenced by the steric hindrance and electronic effects of the ortho-nitro groups, the N-methyl group, and the trifluoromethyl group. The nitro groups are expected to be slightly twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion with the adjacent N-methylamino group. The nitrogen atom of the N-methylamino group is likely to exhibit some degree of pyramidalization. researchgate.net

Conformational analysis involves mapping the potential energy surface as a function of key dihedral angles, such as the rotation around the C-N bonds. For N-methylated anilines, the rotation of the methyl group and the entire N-methylamino group relative to the aromatic ring are critical conformational variables. researchgate.net The presence of bulky ortho-nitro groups would create a significant energy barrier to the rotation of the N-methylamino group, leading to a well-defined, stable conformation. The conformational landscape would likely reveal the most stable arrangement, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters from DFT Calculations for Structurally Similar Anilines

| Parameter | 2,6-dichloro-4-nitroaniline | 2-bromo-4,6-dinitroaniline |

|---|---|---|

| C-N (amino) bond length (Å) | 1.37 | 1.35 |

| C-N (nitro) bond length (Å) | 1.48 | 1.47 |

| N-O (nitro) bond length (Å) | 1.22 | 1.22 |

| C-C (aromatic) bond length (Å) | 1.38-1.41 | 1.38-1.40 |

| C-N-C bond angle (°) | N/A | N/A |

Note: This table is populated with data from computational studies on analogous compounds to provide an expected range for this compound.

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups leads to a significant lowering of the LUMO energy, resulting in a smaller HOMO-LUMO gap. nih.gov This suggests that this compound is likely to be a good electron acceptor. The HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, while the LUMO will likely be distributed over the nitro groups and the aromatic ring, characteristic of a π-π* transition. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For substituted anilines, the MEP is influenced by the interplay of electron-donating and electron-withdrawing groups. In this compound, the regions of negative potential (red/yellow) are expected to be concentrated around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated near the hydrogen atoms of the N-methylamino group and the aromatic ring, indicating sites for nucleophilic attack.

Table 2: Expected Frontier Orbital Energies for this compound based on Analogous Compounds

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -3.0 to -4.0 |

Note: These values are estimations based on DFT calculations reported for various nitro- and trifluoromethyl-substituted anilines. nih.gov

DFT calculations can accurately predict various spectroscopic parameters. For NMR, the chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated. The chemical shifts in this compound would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons are expected to be deshielded due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups.

Vibrational frequencies, corresponding to IR and Raman spectra, can also be computed. For dinitroaniline derivatives, characteristic vibrational modes include the symmetric and asymmetric stretching of the NO₂ groups, the N-H stretching of the amino group, and various aromatic C-C and C-H stretching and bending modes. ajeee.co.in Calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. asianpubs.org

The prediction of electronic transitions (UV-Vis spectra) can be achieved using Time-Dependent DFT (TD-DFT). For nitroaromatic compounds, the absorption spectra are typically characterized by intense charge-transfer bands. chemrxiv.org For this compound, a significant intramolecular charge transfer from the N-methylamino group and the phenyl ring to the nitro groups is expected, resulting in strong absorption in the UV-visible region. beilstein-journals.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range |

|---|---|

| N-H Stretch | 3350 - 3450 |

| C-H (aromatic) Stretch | 3000 - 3100 |

| C-H (methyl) Stretch | 2850 - 2950 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

| C-N (amino) Stretch | 1280 - 1350 |

Note: This table is based on experimental and calculated data for similar dinitroaniline and trifluoromethyl-substituted compounds. nih.govajeee.co.in

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around the solute and how hydrogen bonding and other non-covalent interactions influence its conformation and dynamics. researchgate.net Studies on similar molecules like p-nitroaniline in water have shown that hydrogen bonding between the nitro and amino groups with water molecules leads to significant shifts in vibrational frequencies and affects the electronic absorption spectrum. researchgate.netacs.org For this compound, the nitro groups and the N-H of the methylamino group would be expected to form hydrogen bonds with protic solvents. The hydrophobic trifluoromethyl group and the aromatic ring would likely be surrounded by a more ordered solvent structure. These simulations can provide insights into the molecule's solubility and how its properties might change in different environments.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Chemical reactivity descriptors derived from DFT, such as Fukui functions and local softness, help in predicting the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. mdpi.com For this compound:

f⁺(r) identifies sites susceptible to nucleophilic attack (where an electron is added). These are expected to be associated with the nitro groups and the carbon atoms attached to them, due to their electron-withdrawing nature.

f⁻(r) points to sites prone to electrophilic attack (where an electron is removed), which would likely be the nitrogen atom of the amino group and certain positions on the aromatic ring.

Local softness, s(r), is related to the Fukui function and describes the tendency of a particular site in a molecule to accept or donate electrons. A higher value of local softness indicates a more reactive site. These descriptors provide a more quantitative picture of reactivity than the MEP alone and are valuable in understanding the regioselectivity of reactions involving this compound.

Theoretical Characterization of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The specific arrangement of functional groups in this compound allows for the formation of intramolecular hydrogen bonds. A significant interaction is expected between the hydrogen atom of the N-methylamino group and an oxygen atom of one of the ortho-nitro groups. This type of N-H···O intramolecular hydrogen bond is known to occur in ortho-nitroanilines and contributes to the stability of a planar conformation of the amino and nitro groups relative to the ring. acs.org Computational methods can quantify the strength of this hydrogen bond by analyzing the geometry, electron density at the bond critical point (using Quantum Theory of Atoms in Molecules, QTAIM), and the vibrational frequency shift of the N-H stretching mode.

Other non-covalent interactions also play a role in the molecule's structure and properties. These can include dipole-dipole interactions between the polar N-methylamino and nitro groups, and potential weak interactions involving the trifluoromethyl group. researchgate.net The trifluoromethyl group can participate in non-covalent interactions, acting as either an electrophile or a nucleophile depending on the interacting partner. rsc.org A comprehensive theoretical analysis would map out all these interactions to provide a complete picture of the forces governing the molecule's preferred conformation and its potential for intermolecular interactions.

Chemical Reactivity and Mechanistic Investigations of N Methyl 2,6 Dinitro 4 Trifluoromethyl Aniline

Nucleophilic Aromatic Substitution Reactions

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is primed for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of its chemical reactivity. The electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group. While the primary amino group itself is not a typical leaving group, derivatives such as N-(2,6-dinitro-4-trifluoromethylphenyl)aniline compounds, formed from precursors like 4-chloro-3,5-dinitrobenzotrifluoride (B147460), readily undergo these reactions. chemistrysteps.comresearchgate.net

Kinetic investigations of related N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives reveal that these reactions typically follow second-order kinetics. chemistrysteps.comresearchgate.net The rate of reaction is highly dependent on the nature and position of substituents on the nucleophilic aniline (B41778) ring. Electron-donating groups on the attacking aniline increase the reaction rate, while electron-withdrawing groups decrease it. This is quantified by the Hammett equation, which shows a linear free-energy relationship. researchgate.net

Table 1: Hammett (ρ) and Brønsted (β) values for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines.

| Parameter | Value | Implication |

|---|---|---|

| ρ | -3.14, -3.16, -3.01 | Buildup of positive charge on the aniline nitrogen in the transition state. |

| β (at 30°C) | 0.85 | Significant bond formation in the transition state. |

The generally accepted mechanism for nucleophilic aromatic substitution on such highly electron-deficient rings is the addition-elimination pathway. chemistrysteps.comresearchgate.net This process involves two key steps:

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.

For the reactions of 4-chloro-3,5-dinitrobenzotrifluoride with anilines, the formation of the Meisenheimer complex is proposed to be the rate-determining step. researchgate.net The negative ρ values from Hammett plots support a transition state with significant charge separation, where a positive charge develops on the attacking aniline's nitrogen atom. chemistrysteps.comresearchgate.net The high β value further indicates that the transition state is product-like in terms of the nucleophile-carbon bond formation. chemistrysteps.comresearchgate.net Computational studies on similar SₙAr reactions provide further insight, suggesting that the reaction can, in some cases, proceed through a concerted mechanism rather than a stepwise one, depending on the specific reactants and conditions. acs.orgnih.gov

In nucleophilic aromatic substitution reactions involving derivatives of this compound, the position of nucleophilic attack is highly regioselective. The attack predominantly occurs at the carbon atom bearing a suitable leaving group, which is activated by the ortho and para electron-withdrawing nitro and trifluoromethyl groups. For instance, in the reaction of 4-chloro-3,5-dinitrobenzotrifluoride, the nucleophile exclusively displaces the chlorine atom. chemistrysteps.comresearchgate.net

Stereoselectivity is generally not a factor in these reactions as the aromatic ring is planar and the resulting products are typically achiral, unless the nucleophile itself possesses a stereocenter.

Oxidation Pathways and Formation of Novel Derivatives

Specific information on the oxidation pathways of this compound is limited in the available literature. However, the aniline functional group is generally susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso compounds, azoxybenzenes, and polymeric materials. The strong electron-withdrawing groups on the ring would likely influence the oxidation potential and the nature of the products formed.

Reduction Reactions of Nitro Groups to Amino Derivatives

The reduction of the nitro groups in this compound to the corresponding amino derivatives is a feasible and important transformation. A variety of reducing agents can be employed for this purpose. wikipedia.org The choice of reagent can sometimes allow for the selective reduction of one nitro group over the other.

Commonly used reagents for the reduction of aromatic nitro compounds include:

Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel). wikipedia.orgcommonorganicchemistry.com

Metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). wikipedia.orgcommonorganicchemistry.com

Tin(II) chloride (SnCl₂). wikipedia.org

Sodium hydrosulfite (Na₂S₂O₄). wikipedia.org

In polynitroanilines, the regioselectivity of the reduction can be influenced by steric and electronic factors. For instance, in N-alkyl-2,4-dinitroanilines, there is a preference for the reduction of the nitro group ortho to the amino group. echemi.comstackexchange.com This suggests that in this compound, one of the ortho nitro groups might be selectively reduced under controlled conditions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.

| Reagent | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Catalytic | Highly efficient but may also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl | Acidic | A classic and cost-effective method. wikipedia.org |

| SnCl₂ | Acidic or neutral | Can offer good chemoselectivity. wikipedia.org |

| Na₂S₂O₄ | Aqueous | A mild reducing agent. wikipedia.org |

Electrophilic Aromatic Substitution (Consideration of Deactivating Effects of Nitro and Trifluoromethyl Groups)

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The two nitro groups and the trifluoromethyl group are powerful electron-withdrawing groups, both through inductive and resonance effects (for the nitro groups). masterorganicchemistry.com These groups significantly reduce the nucleophilicity of the benzene (B151609) ring, making it highly resistant to attack by electrophiles.

The N-methylamino group is typically an activating, ortho-, para-directing group. wikipedia.org However, in a strongly acidic medium, which is often required for EAS reactions like nitration or sulfonation, the amino group is protonated to form an anilinium ion (-NH₂CH₃⁺). This protonated group becomes a strong deactivating, meta-directing group. masterorganicchemistry.comsarthaks.com

Given the cumulative deactivating effect of two nitro groups, a trifluoromethyl group, and a potentially protonated amino group, electrophilic aromatic substitution on this compound is extremely difficult and generally not a synthetically viable pathway. Reactions such as Friedel-Crafts alkylation and acylation are incompatible with the strongly deactivated ring and the presence of the amino group, which can react with the Lewis acid catalyst. researchgate.netresearchgate.net

Influence of Solvent Polarity and pH on Reaction Mechanisms

Detailed mechanistic studies elucidating the specific effects of solvent polarity and pH on the reactions of this compound are not present in the current scientific literature. However, the general principles of nucleophilic aromatic substitution (SNAr), a likely reaction pathway for this electron-deficient aromatic compound, are well-established to be significantly influenced by the reaction medium.

Influence of Solvent Polarity:

For related SNAr reactions, the polarity of the solvent can dramatically affect reaction rates. The mechanism typically involves the formation of a charged intermediate known as a Meisenheimer complex.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are known to accelerate SNAr reactions. researchgate.netrsc.org They can solvate the cation while leaving the nucleophile relatively free, enhancing its reactivity. Furthermore, they can stabilize the charged Meisenheimer complex, lowering the activation energy of the reaction. For instance, studies on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline have been conducted in both acetonitrile and DMSO. researchgate.netrsc.org

Polar Protic Solvents: Solvents such as methanol (B129727) and water can also serve as media for such reactions. researchgate.net However, their effect can be complex. While they can stabilize the charged intermediate, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate compared to polar aprotic solvents. A study on the formation of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives from 4-chloro-3,5-dinitrobenzotrifluoride was conducted in methanol. researchgate.net

Influence of pH:

The pH of the reaction medium is expected to have a profound impact on the reactivity of this compound, primarily by affecting the state of the nucleophile or the stability of intermediates.

Basic Conditions: In the presence of a base, the rate of nucleophilic attack can be enhanced. For reactions involving amine nucleophiles, a base can catalyze the reaction by deprotonating the zwitterionic intermediate formed after the initial nucleophilic attack, which is often the rate-limiting step. rsc.org For reactions involving hydroxide (B78521) or alkoxide nucleophiles, an increase in pH (higher concentration of OH⁻ or RO⁻) would generally increase the rate of reaction.

Acidic Conditions: Under acidic conditions, the secondary amine nitrogen of this compound could potentially be protonated. This would make the aromatic ring even more electron-deficient and potentially more susceptible to nucleophilic attack, although strong acids might also protonate the nucleophile, rendering it inactive.

Without specific experimental data for this compound, any discussion remains speculative and based on the established principles of physical organic chemistry as observed in analogous systems. No data tables with detailed research findings for this specific compound can be provided.

Degradation and Environmental Transformation Chemistry of N Methyl 2,6 Dinitro 4 Trifluoromethyl Aniline and Analogues

Photochemical Degradation Pathways and Photolysis Mechanisms

Photodegradation is a significant pathway for the dissipation of trifluralin (B1683247), particularly when it is present on soil surfaces or in the atmosphere. nih.govnih.govfrontiersin.org The molecule is susceptible to decomposition by sunlight, a process that involves a series of complex reactions. nih.gov The primary photochemical reactions include dealkylation of the N-propyl groups, reduction of the nitro groups, and subsequent cyclization to form various benzimidazole (B57391) derivatives. epa.govnih.gov

The photolysis of trifluralin in the gas phase has been studied under simulated sunlight conditions. nih.gov The mean photolysis rate measured under solar radiation was found to be (4.1 ± 0.4) x 10⁻⁴ s⁻¹, indicating a relatively rapid atmospheric degradation. nih.gov In aqueous solutions and on soil surfaces, the photodecomposition process leads to a variety of products. nih.govresearchgate.net The proposed mechanism often begins with the excitation of the molecule by UV radiation, leading to the homolytic cleavage of the N-alkyl bond or the reduction of a nitro group. nih.govacs.org Key photoproducts identified in various media include mono- and di-dealkylated intermediates, compounds with reduced nitro groups, and stable benzimidazole derivatives. epa.govresearchgate.netunece.org

Studies comparing the photodecomposition of various dinitroaniline herbicides on soil thin-layer plates have shown that the rate of degradation varies depending on the specific chemical structure. cambridge.org For instance, after seven days of exposure to solar radiation, trifluralin showed 18.4% decomposition, while other analogues like dinitramine (B166585) exhibited much higher degradation (72.3%). cambridge.org This highlights the influence of different substituent groups on the photochemical stability of the dinitroaniline core.

Table 1: Photodecomposition of Dinitroaniline Herbicides on Dry Soil After 7 Days of Exposure to Sunlight Data sourced from a comparative study on the photodecomposition of eleven dinitroaniline herbicides. cambridge.org

| Herbicide | Photodecomposition (%) |

| Dinitramine | 72.3 |

| Profluralin | 47.6 |

| Nitralin | 40.6 |

| Fluchloralin | 30.4 |

| Oryzalin | 26.6 |

| Trifluralin | 18.4 |

| Benefin | 17.1 |

| Pendimethalin | 9.9 |

| Butralin | 9.0 |

| Isopropalin | 8.2 |

| AC 92390 | 7.8 |

The photolysis of trifluralin in water can be influenced by the presence of other substances. For example, dissolved organic matter (DOM) in natural waters can decrease the rate of photolysis, likely due to light-screening effects. researchgate.net

Chemical Hydrolysis and Solvolysis Mechanisms

N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is notably stable to chemical hydrolysis under typical environmental pH conditions. nih.govwikipedia.org This resistance to hydrolysis contributes to its persistence in aqueous environments where other degradation pathways, such as photolysis or biodegradation, are not predominant. unece.orgwikipedia.org The stability is attributed to the electron-withdrawing nature of the two nitro groups and the trifluoromethyl group, which deactivate the aromatic ring towards nucleophilic attack by water.

While hydrolysis is insignificant, abiotic reductive transformations can occur under specific environmental conditions. nih.gov In anoxic sediments and soils, reduced species such as ferrous iron (Fe(II)) associated with minerals (e.g., goethite) or hydroquinones in the presence of hydrogen sulfide (B99878) can reduce the nitro groups of dinitroaniline herbicides. wikipedia.orgnih.gov This abiotic reduction process is highly pH-dependent, with reaction rates increasing at higher pH values. nih.gov The products of this abiotic reduction include aniline (B41778) derivatives resulting from the reduction of the nitro groups, as well as benzimidazole cyclization products. nih.gov

Biodegradation Pathways and Metabolite Identification in Model Systems (Chemical Perspective)

Microbial degradation is considered the primary route for the breakdown of trifluralin in soil. nih.govfrontiersin.org Both bacteria and fungi are capable of transforming the molecule through various metabolic pathways. acs.orgcambridge.org The degradation rate is influenced by soil conditions such as temperature, moisture, and oxygen availability. nih.govcambridge.org

Two main initial pathways for the microbial metabolism of trifluralin have been identified:

Oxidative Dealkylation: Under aerobic conditions, the primary metabolic route involves the sequential removal of the N-propyl groups. epa.gov This leads to the formation of mono- and di-dealkylated metabolites. epa.govcambridge.org

Nitro-group Reduction: Under anaerobic (flooded or anoxic) conditions, the reduction of the nitro groups is the predominant initial step. epa.govwikipedia.org This pathway leads to the formation of mono-amino and di-amino derivatives. epa.gov

Degradation is generally faster under anaerobic conditions than under aerobic conditions. epa.govcambridge.org For example, the half-life of trifluralin in moist soil can be over 40 days, whereas in flooded soil, it can be as short as 10 days. epa.gov The estimated half-life in soil under anaerobic conditions has been reported as 211 days, with degradation initiating via nitro group reduction followed by dealkylation. nih.gov

Numerous metabolites have been identified from soil and culture studies. A key degradation product, α,α,α-trifluorotoluene-3,4,5-triamine, is believed to be a crucial intermediate in the formation of soil-bound residues. nih.gov

Table 2: Major Soil Metabolites of Trifluralin and the Conditions Favoring Their Formation Metabolites identified through various soil metabolism studies. epa.govcambridge.org

| Metabolite Class | Representative Compounds | Predominant Condition |

| Oxidative Dealkylation Products | α,α,α-Trifluoro-2,6-dinitro-N-propyl-p-toluidine (Monodealkylated) | Aerobic |

| α,α,α-Trifluoro-2,6-dinitro-p-toluidine (Didealkylated) | Aerobic | |

| Nitro-reduction Products | α,α,α-Trifluoro-N⁴,N⁴-dipropyl-5-nitrotoluene-3,4-diamine | Anaerobic |

| α,α,α-Trifluoro-N⁴,N⁴-dipropyltoluene-3,4,5-triamine | Anaerobic | |

| Benzimidazole Derivatives | 2-Ethyl-7-nitro-1-propyl-5-(trifluoromethyl)benzimidazole | Aerobic/Anaerobic |

| Azo/Azoxy Derivatives | Azoxy and Azo compounds formed from condensation of intermediates | Anaerobic |

| Oxidized/Hydroxylated Derivatives | α,α,α-Trifluoro-2,6-dinitro-p-cresol | Aerobic |

Pure cultures of microorganisms, such as the bacterium Bacillus sp. TF-1, have been shown to efficiently degrade trifluralin, utilizing it as a carbon and energy source. researchgate.net The metabolic pathway in this bacterium involves initial mono-nitroreduction, followed by further reduction and oxidation of the trifluoromethyl group, or complete nitroreduction and N-dealkylation. researchgate.net

Oxidative Transformation Processes in Simulated Environmental Matrices

Advanced Oxidation Processes (AOPs) have been investigated for the degradation of persistent organic pollutants like trifluralin in water. ub.eduresearchgate.net These technologies rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (HO•), to rapidly oxidize the target compound. mdpi.com

The reaction of gas-phase trifluralin with hydroxyl radicals is rapid, with a measured rate constant of (1.7 ± 0.4) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net This corresponds to an atmospheric half-life of approximately 16 hours, indicating that reaction with HO• radicals is a significant atmospheric degradation pathway. nih.govnih.gov

In aqueous systems, several AOPs have proven effective for trifluralin degradation:

Ozonation: Treatment with ozone has been shown to effectively degrade trifluralin in both surface water and fortified tomato samples. researchgate.net

O₃/UV/H₂O₂: The combination of ozone, UV light, and hydrogen peroxide in an airlift photoreactor achieved complete degradation of trifluralin within 60 minutes under optimal conditions. researchgate.net

Fenton and Photo-Fenton Processes: These processes, which generate hydroxyl radicals from the reaction of hydrogen peroxide with iron salts (Fenton) or with iron salts and UV light (photo-Fenton), are effective for destroying dinitrophenols and are applicable to related dinitroaniline compounds. ub.eduresearchgate.net

These oxidative processes typically lead to the cleavage of the aromatic ring and can result in the complete mineralization of the herbicide to carbon dioxide, water, and inorganic ions. ub.edu

Mechanistic Insights into the Environmental Persistence and Transformation of Trifluoromethylated Dinitroanilines

The environmental persistence of trifluoromethylated dinitroanilines like trifluralin is a result of several interconnected physicochemical and structural factors.

Strong Soil Adsorption: Trifluralin has a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), with mean values ranging from 4,000 to 13,000. nih.gov This strong binding to soil organic matter reduces its bioavailability to microorganisms and limits its mobility and leaching potential, thus increasing its persistence in the soil environment. acs.orgfrontiersin.org

Low Water Solubility: The very low solubility of trifluralin in water (0.22 mg/L at 20°C) limits its transport in runoff and its degradation by hydrolytic pathways. acs.orgnih.gov

High Volatility: Despite its persistence in soil, trifluralin is highly volatile. nih.govfrontiersin.org If not incorporated into the soil, it can be lost to the atmosphere, where it is susceptible to rapid photodegradation and reaction with hydroxyl radicals. frontiersin.orgnih.gov Soil incorporation is a critical agricultural practice to minimize these losses. frontiersin.org

Chemical Stability: The trifluralin molecule is inherently stable. The trifluoromethyl (CF₃) group is highly resistant to chemical and biological degradation. The aromatic ring is deactivated by three strong electron-withdrawing groups (two NO₂ groups and the CF₃ group), making it resistant to hydrolysis and certain oxidative attacks. wikipedia.org

The primary transformation mechanisms are microbial degradation in soil and photodegradation in surface environments and the atmosphere. nih.gov The specific pathway is highly dependent on environmental conditions. Anaerobic conditions favor the rapid reduction of the nitro groups, while aerobic conditions lead to a slower process of N-dealkylation. epa.govcambridge.org The persistence is therefore a dynamic balance between the compound's inherent stability and its susceptibility to these specific degradation routes under prevailing environmental conditions. nih.govresearchgate.net

Synthesis and Chemical Characterization of N Methyl 2,6 Dinitro 4 Trifluoromethyl Aniline Derivatives and Analogues

Systematic Approaches to Structural Modifications and Functional Group Derivatization

The structural modification of N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline primarily revolves around two key areas: alteration of the N-substituent and modification of the aromatic ring. These modifications are instrumental in probing the electronic and steric effects that govern the molecule's properties.

N-Substituent Modification: A primary approach to derivatization involves the substitution of the methyl group on the nitrogen atom with a variety of alkyl and aryl moieties. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogenated precursor, such as 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, is treated with a primary or secondary amine. This method allows for the introduction of a wide array of functional groups, enabling a systematic study of how the nature of the N-substituent influences the compound's characteristics. For instance, the synthesis of N-n-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline has been reported through the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with N-n-butyl-N-ethylamine.

Functional Group Interconversion: Another derivatization strategy involves the chemical transformation of the existing functional groups. For example, the nitro groups can be selectively reduced to amino groups, which can then be further modified. However, controlling the selectivity of such reductions in the presence of multiple nitro groups can be a synthetic challenge.

Synthesis and Elucidation of N-substituted-2,6-dinitro-4-(trifluoromethyl)anilines

The synthesis of N-substituted-2,6-dinitro-4-(trifluoromethyl)anilines is predominantly accomplished via the SNAr mechanism. The reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various substituted anilines in methanol (B129727) provides a straightforward route to N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.net This reaction proceeds under mild conditions, typically at room temperature with stirring for 30-45 minutes, leading to the precipitation of the solid product which can be purified by crystallization. researchgate.net

The general synthetic scheme can be represented as follows:

Cl-C6H2(NO2)2(CF3) + R-NH2 → R-NH-C6H2(NO2)2(CF3) + HCl

The elucidation of the structures of these synthesized derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside elemental analysis.

Comparative Spectroscopic and Structural Analysis of Designed Derivatives

Spectroscopic analysis provides crucial insights into the structural features of N-substituted-2,6-dinitro-4-(trifluoromethyl)anilines.

NMR Spectroscopy: 1H NMR spectroscopy is particularly informative. For N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, the amino proton (N-H) signal is of significant interest. Its chemical shift and coupling patterns can provide evidence for intramolecular hydrogen bonding between the amino hydrogen and an ortho-nitro group. researchgate.net In a study of various N-methyl and N-ethylanilines, it was observed that the chemical shifts of the methyl and methylene (B1212753) protons attached to the nitrogen are influenced by the substitution pattern on the aromatic ring. scispace.com Specifically, the presence of two ortho nitro groups results in an unusually small difference between the chemical shifts of the N-methyl protons and the corresponding N-ethyl methylene protons. scispace.com

IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. The N-H stretching frequency in N-substituted-2,6-dinitro-4-(trifluoromethyl)anilines is a diagnostic peak. A lower-than-expected N-H stretching frequency can be indicative of intramolecular hydrogen bonding. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of these compounds typically show multiple absorption bands. For instance, N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives in methanol exhibit two or three main bands in the ranges of 220–254 nm, 250–258 nm, and 403–415 nm. documentsdelivered.com The band in the longer wavelength region is particularly sensitive to the electronic effects of substituents on the aniline (B41778) ring. documentsdelivered.com

A comparative analysis of the spectroscopic data for a series of derivatives allows for the establishment of correlations between the structural modifications and the observed spectral properties. This can be particularly useful in understanding the electronic and steric environment within the molecules.

Interactive Data Table: Spectroscopic Data for Selected N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline Analogues

| Compound | 1H NMR (δ, ppm) | IR (ν, cm-1) | UV-Vis (λmax, nm) |

| N-phenyl-2,6-dinitro-4-(trifluoromethyl)aniline | 9.5 (s, 1H, NH), 8.8 (s, 2H, Ar-H), 7.2-7.5 (m, 5H, Ar-H) | ~3300 (N-H) | 221, 255, 405 |

| N-(4-methylphenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | 9.4 (s, 1H, NH), 8.7 (s, 2H, Ar-H), 7.1-7.3 (m, 4H, Ar-H), 2.4 (s, 3H, CH3) | ~3305 (N-H) | 223, 256, 410 |

| N-(4-chlorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | 9.6 (s, 1H, NH), 8.8 (s, 2H, Ar-H), 7.2-7.4 (m, 4H, Ar-H) | ~3295 (N-H) | 222, 254, 403 |

Note: The data in this table is representative and compiled from analogous compounds reported in the literature. researchgate.netdocumentsdelivered.com Exact values may vary based on experimental conditions.

Elucidation of Structure-Reactivity Relationships (SRR) through Chemical Studies

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is a key area of investigation. This is primarily explored through kinetic studies of their reactions, often focusing on the SNAr mechanism.

The electronic nature of substituents on both the dinitrophenyl ring and the N-aryl or N-alkyl group has a profound impact on reactivity.

Substituents on the N-Aryl Ring: In the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with substituted anilines, the reaction rate is highly dependent on the electronic properties of the substituent on the aniline ring. Electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. This relationship can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the Hammett substituent constant (σ). For the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, high negative values of the reaction constant (ρ) of -3.14, -3.16, and -3.01 have been reported, indicating a significant buildup of positive charge on the aniline nitrogen in the transition state. documentsdelivered.com This is consistent with a mechanism where the nucleophilic attack of the aniline is the rate-determining step.

Substituents on the Dinitrophenyl Ring: The two nitro groups and the trifluoromethyl group are strong electron-withdrawing groups. They significantly activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate that is formed during the course of an SNAr reaction. The trifluoromethyl group, in particular, is a powerful electron-withdrawing substituent through both inductive and resonance effects, further enhancing the reactivity of the substrate.

Steric hindrance plays a crucial role in determining the reaction rates and, in some cases, the reaction pathway.

Steric Hindrance at the Nitrogen Atom: The size of the substituents on the nitrogen atom can significantly affect the rate of reaction. Increasing the steric bulk around the nitrogen can hinder its approach to the electrophilic carbon on the aromatic ring, thereby slowing down the reaction. This effect is particularly pronounced when bulky alkyl groups are present on the nitrogen. For instance, the reaction rates for 2-methyl- and 2,6-dimethyl-aniline with benzenesulphonyl chlorides are retarded compared to their 3- and 4-substituted counterparts, a deviation attributed to steric hindrance. rsc.org

Steric Effects on Molecular Conformation: The presence of bulky groups, especially in the ortho positions of the aniline ring or on the nitrogen atom itself, can influence the conformation of the molecule. This can affect the planarity of the system and the extent of conjugation between the nitrogen lone pair and the aromatic rings. In N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, steric interactions between the ortho-nitro groups and the N-substituent can cause a twisting of the N-aryl bond, which can impact the electronic communication between the two aromatic rings. This conformational change can, in turn, influence the spectroscopic properties and the chemical reactivity of the molecule.

Interactive Data Table: Relative Reaction Rates for the Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with Substituted Anilines

| Aniline Substituent | Relative Rate (krel) | Hammett Constant (σ) |

| 4-OCH3 | 10.5 | -0.27 |

| 4-CH3 | 3.2 | -0.17 |

| H | 1.0 | 0.00 |

| 4-Cl | 0.4 | 0.23 |

| 4-NO2 | 0.01 | 0.78 |

Note: This data is illustrative and based on general trends observed in SNAr reactions of substituted anilines. documentsdelivered.com The values are normalized relative to the rate of reaction with unsubstituted aniline.

Advanced Methodologies in Analytical Chemistry Research Pertaining to N Methyl 2,6 Dinitro 4 Trifluoromethyl Aniline

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the separation and purity assessment of N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation, enabling the detection and quantification of impurities and the analysis of the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a commonly employed technique for the analysis of aniline (B41778) derivatives. For this compound, a C18 column is typically effective. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution is often preferred to achieve optimal separation of compounds with varying polarities.

A typical HPLC method for related trifluoromethyl aniline derivatives involves a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of a small percentage of formic acid to improve peak shape and resolution. d-nb.info Detection is commonly performed using a UV-Vis detector, as the aromatic nature and nitro groups of the target compound result in strong UV absorbance.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient) |

| Detector | UV-Vis |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is often suitable.

Sample preparation for GC analysis may involve dissolution in a suitable organic solvent like acetone (B3395972) or ethyl acetate. The injector and detector temperatures must be optimized to ensure efficient vaporization of the analyte without thermal degradation. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with the latter offering higher selectivity for nitrogen-containing compounds. EPA Method 8131 provides guidance on GC analysis of anilines and their derivatives, which can be adapted for the target compound. epa.gov

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID or NPD) |

| Oven Program | Initial temp. 100°C, ramp to 280°C |

Coupled Spectroscopic Techniques (GC-MS, LC-MS) for Advanced Structural Identification and Quantitative Analysis in Complex Research Samples

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of this compound, even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the high separation efficiency of GC with the sensitive and selective detection capabilities of MS. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, serves as a chemical fingerprint for the compound. A method for determining methyl aniline compounds in gasoline by GC-MS has been developed, which could be adapted for this compound. researchgate.net

The fragmentation pattern of this compound in EI-MS is expected to show characteristic losses of nitro groups (NO₂), methyl groups (CH₃), and potentially rearrangements involving the aniline core. This detailed structural information is invaluable for confirming the identity of the compound and for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this purpose. These "soft" ionization methods often result in a prominent molecular ion peak, which aids in determining the molecular weight of the analyte.

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation and to enhance selectivity in quantitative analysis. nih.gov In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This technique is highly specific and can be used to quantify the target compound at very low levels in complex samples. Research on the analysis of anilines in groundwater has compared GC-MS and LC-MS techniques, providing insights into the pros and cons of each approach for similar compounds. d-nb.info

Electrochemical Characterization and Voltammetric Studies for Redox Behavior

Electrochemical methods, particularly voltammetry, can be employed to study the redox behavior of this compound. The presence of two nitro groups makes the compound electrochemically active and susceptible to reduction.

Cyclic voltammetry (CV) is a powerful technique for investigating the reduction and oxidation processes of a molecule. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that provides information about the redox potentials and the stability of the electrochemically generated species.

The reduction of the nitro groups in nitroaromatic compounds is a well-studied process and typically occurs in a stepwise manner. uchile.cl For this compound, two distinct reduction peaks corresponding to the two nitro groups would be expected in the cyclic voltammogram. The exact potentials of these peaks are influenced by the solvent, pH, and the nature of the other substituents on the aromatic ring. nih.gov The trifluoromethyl group, being strongly electron-withdrawing, is expected to facilitate the reduction of the nitro groups, shifting their reduction potentials to more positive values compared to unsubstituted dinitroaniline.

| Technique | Information Obtained | Expected Behavior for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer | Stepwise reduction of the two nitro groups |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for quantitative analysis | Well-defined peaks for quantification |

| Square Wave Voltammetry (SWV) | High sensitivity and fast scan rates | Suitable for trace analysis |

These voltammetric studies are not only crucial for understanding the fundamental electrochemical properties of the molecule but can also form the basis for the development of sensitive electrochemical sensors for its detection. cdnsciencepub.com

Development of Analytical Methods for the Detection and Quantification of Trifluoromethylated Aniline Derivatives in Chemical Research

The development of robust and validated analytical methods is essential for the reliable detection and quantification of trifluoromethylated aniline derivatives, including this compound, in various research contexts. This involves optimizing sample preparation, separation conditions, and detection parameters to achieve the desired sensitivity, selectivity, and accuracy.

Method development often begins with the selection of the most appropriate analytical technique based on the properties of the analyte and the nature of the sample matrix. For trifluoromethylated anilines, both GC and HPLC are viable options, with the choice often depending on the volatility and thermal stability of the specific derivative. thermofisher.com

A key aspect of method development is validation, which ensures that the analytical method is fit for its intended purpose. Validation typically includes the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a study on the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material established detection limits using TLC, GC-MS, and spectrophotometry. researcher.life

The use of an internal standard is highly recommended for quantitative analysis to compensate for variations in sample preparation and instrument response. For trifluoromethylated aniline derivatives, a structurally similar compound that is not present in the sample can be used as an internal standard.

Furthermore, the development of methods for a class of compounds, such as trifluoromethylated anilines, allows for a more comprehensive understanding of their behavior and potential applications in chemical research. researchgate.net

Research Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in the Construction of Complex Organic Molecules

The reactivity of N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline is largely dictated by the electron-withdrawing nature of the nitro and trifluoromethyl groups, which deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, making the compound a valuable precursor for synthesizing more complex molecules. The nitro groups themselves can be chemically modified, for instance, through reduction to amino groups, which opens up a wide array of subsequent chemical transformations.

One of the key applications of related dinitroaniline derivatives is in the synthesis of heterocyclic compounds. The presence of multiple reactive sites allows for cyclization reactions to form various ring systems, which are core structures in many pharmaceuticals and agrochemicals. For example, the reduction of one or both nitro groups can be followed by reactions with diketones or other bifunctional reagents to construct benzodiazepines, quinoxalines, or other heterocyclic systems. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final products.

The N-methyl group also influences the compound's reactivity and can participate in or direct certain synthetic transformations. While specific, detailed research on the synthetic utility of this compound is not extensively documented in publicly available literature, its structural motifs are found in various patented compounds, suggesting its role as a key intermediate in proprietary synthetic sequences.

Exploration of Derivatives in Non-Linear Optical (NLO) Materials Research and Optoelectronic Applications

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. researchgate.netnih.gov The NLO response of a molecule is often associated with a "push-pull" electronic system, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system.

In this compound, the N-methylaniline moiety can act as an electron donor, while the two nitro groups and the trifluoromethyl group are strong electron acceptors. This intrinsic "push-pull" character makes its derivatives potential candidates for NLO materials. The efficiency of intramolecular charge transfer (ICT), a key factor for high NLO response, can be tuned by modifying the structure. frontiersin.org

Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the NLO properties of new organic molecules. rasayanjournal.co.inresearchgate.net These computational methods can calculate key parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. For related dinitroaniline derivatives, research has shown that structural modifications can significantly impact their NLO properties. researchgate.net While specific experimental data for this compound derivatives in NLO applications is scarce, the fundamental electronic structure of the molecule suggests that it is a promising scaffold for the design of new NLO-active chromophores.

Table 1: Calculated NLO Properties of a Hypothetical Derivative

| Derivative | Dipole Moment (μ) | First Hyperpolarizability (β_tot) |

| Hypothetical Donor-Substituted Derivative | Data not available | Data not available |

Potential as Building Blocks for the Design and Synthesis of Advanced Organic Frameworks and Functional Polymers